molecular formula C14H20INO2 B12755102 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide CAS No. 200064-93-3

1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide

Cat. No.: B12755102
CAS No.: 200064-93-3
M. Wt: 361.22 g/mol
InChI Key: LUWVIMUPKUFTCG-UHFFFAOYSA-M
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Description

1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide is a quaternary ammonium compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of an isoquinolinium core, which is a bicyclic structure containing nitrogen, and an ethoxy-oxoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide typically involves the quaternization of isoquinoline derivatives. One common method includes the reaction of 2-methylisoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with methyl iodide to form the final quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, tertiary amines, and substituted derivatives with various functional groups.

Scientific Research Applications

1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. Additionally, the compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.

    2-Methylisoquinolinium iodide: Another quaternary ammonium compound with comparable chemical properties.

    Ethyl bromoacetate derivatives: Compounds with similar side chains and reactivity.

Uniqueness

1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide is unique due to its specific combination of an isoquinolinium core and an ethoxy-oxoethyl side chain. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

200064-93-3

Molecular Formula

C14H20INO2

Molecular Weight

361.22 g/mol

IUPAC Name

ethyl 2-(2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)acetate;iodide

InChI

InChI=1S/C14H20NO2.HI/c1-3-17-14(16)11-15(2)9-8-12-6-4-5-7-13(12)10-15;/h4-7H,3,8-11H2,1-2H3;1H/q+1;/p-1

InChI Key

LUWVIMUPKUFTCG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1(CCC2=CC=CC=C2C1)C.[I-]

Origin of Product

United States

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